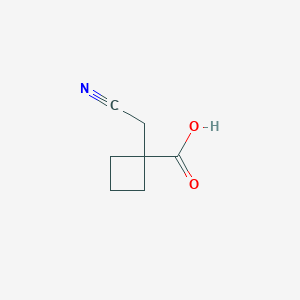

1-(Cyanomethyl)cyclobutane-1-carboxylic acid

説明

1-(Cyanomethyl)cyclobutane-1-carboxylic acid (CAS 1773507-80-4, C₇H₉NO₂) is a cyclobutane derivative featuring a cyanomethyl (–CH₂CN) and carboxylic acid (–COOH) group at the 1-position of the cyclobutane ring. Its molecular weight is 155.15 g/mol, and it is characterized by the rigid cyclobutane scaffold, which imparts conformational constraints. This compound is primarily used as a synthetic intermediate in medicinal chemistry and peptide stapling, where cyclobutane rings enhance metabolic stability and binding specificity .

特性

IUPAC Name |

1-(cyanomethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-5-4-7(6(9)10)2-1-3-7/h1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDGRSPFCNYUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyanomethyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with cyanomethylating agents under controlled conditions. One common method includes the use of cyclobutanone as a starting material, which undergoes cyanomethylation followed by oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

化学反応の分析

Types of Reactions: 1-(Cyanomethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

科学的研究の応用

Organic Synthesis

1-(Cyanomethyl)cyclobutane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be utilized in various chemical reactions, including:

- Nucleophilic substitutions

- Hydrolysis reactions

- Formation of esters and amides.

Biological Studies

The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. The cyanomethyl group can act as a nucleophile, participating in biochemical reactions that may influence enzyme activity and metabolic processes.

Pharmaceutical Development

Due to its structural properties, 1-(cyanomethyl)cyclobutane-1-carboxylic acid may contribute to the development of pharmaceuticals. Compounds with similar structures have shown significant biological activities, including antimicrobial and anticancer effects.

Case Study 1: Anticancer Activity

Research has indicated that compounds related to 1-(cyanomethyl)cyclobutane-1-carboxylic acid demonstrate anticancer properties. For instance, studies on structurally similar compounds have revealed their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer), highlighting the potential therapeutic applications of this compound.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| PC3 (Prostate) | 20 | Cell cycle arrest |

Case Study 2: Enzyme Interaction

In enzyme studies, 1-(cyanomethyl)cyclobutane-1-carboxylic acid has been evaluated for its ability to interact with specific enzymes involved in metabolic pathways. Preliminary results suggest that this compound may modulate enzyme activity, providing insights into its role in biochemical processes .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in agrochemicals and other industrial products where specific reactivity is required.

作用機序

The mechanism by which 1-(Cyanomethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity .

類似化合物との比較

Substituent Variations on the Cyclobutane Ring

The table below compares key structural analogs of 1-(cyanomethyl)cyclobutane-1-carboxylic acid, highlighting substituent differences and their implications:

Structural and Functional Analysis

- Cyano vs. Aryl Groups: The cyanomethyl group in the target compound provides polarity and reactivity distinct from the lipophilic 4-chlorophenyl group in 1-(4-chlorophenyl)cyclobutane-1-carboxylate. The latter’s aromatic ring enables π-π stacking but reduces aqueous solubility compared to –CH₂CN .

- Carboxylic Acid vs. Ester/Amide : While 1-(methoxycarbonyl)cyclobutane-1-carboxylic acid (ester) and 1-(methylcarbamoyl)cyclobutane-1-carboxylic acid (amide) are less acidic than the target compound, their functional groups enhance bioavailability or resistance to hydrolysis .

生物活性

1-(Cyanomethyl)cyclobutane-1-carboxylic acid is a compound with notable biological activity, characterized by its unique structure and functional groups. This article delves into its synthesis, biological mechanisms, and potential applications in various fields.

Chemical Structure and Properties

1-(Cyanomethyl)cyclobutane-1-carboxylic acid has the molecular formula CHNO and a molecular weight of approximately 139.15 g/mol. The compound features a cyclobutane ring with a carboxylic acid group (-COOH) and a cyanomethyl substituent (-CH-C≡N), which contributes to its chemical reactivity and biological properties .

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 139.15 g/mol |

| CAS Number | 1773507-80-4 |

Synthesis Methods

The synthesis of 1-(cyanomethyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with cyanomethylating agents. One common method utilizes cyclobutanone as the starting material, which undergoes cyanomethylation followed by oxidation . This approach is significant for both laboratory research and industrial production, where optimization for yield and purity is crucial.

The biological activity of 1-(cyanomethyl)cyclobutane-1-carboxylic acid is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The cyanomethyl group can act as a nucleophile, participating in biochemical reactions that influence metabolic pathways . The structural rigidity provided by the cyclobutane ring enhances the compound's binding affinity to these targets, thereby affecting its biological efficacy .

Biological Activity

Research indicates that 1-(cyanomethyl)cyclobutane-1-carboxylic acid exhibits significant biological activities, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, which could be leveraged for therapeutic applications.

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against various strains of bacteria, although further research is needed to quantify this effect .

- Cancer Research Applications : Its ability to interact with molecular targets makes it a candidate for further investigation in cancer treatment protocols, particularly in targeting metabolic pathways associated with tumor growth .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to 1-(cyanomethyl)cyclobutane-1-carboxylic acid. For instance:

- A study evaluated the effects of cyclobutane derivatives on enzyme activity related to hepatocellular carcinoma (HCC), highlighting the importance of structural modifications in enhancing selectivity and potency against cancer cells .

- Another investigation into cyclohexene analogues demonstrated how structural variations influence biological activity, providing insights relevant to the design of new compounds based on the cyclobutane framework .

Comparative Analysis

To further understand the significance of 1-(cyanomethyl)cyclobutane-1-carboxylic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclobutane-1-carboxylic acid | CHO | Lacks cyanomethyl group; different reactivity |

| 1-(Hydroxymethyl)cyclobutane-1-carboxylic acid | CHO | Contains hydroxymethyl group; varies in activity |

| trans-1-Amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid hydrochloride | CHClNO | Features amino group; potential for enhanced bioactivity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Cyanomethyl)cyclobutane-1-carboxylic acid, and what reaction conditions are optimal?

- Methodology : Synthesis often involves cyclobutane ring formation followed by functionalization. For analogous compounds like methyl 2-cyanocyclobutane-1-carboxylate, cyclobutanone is reacted with malononitrile using sodium ethoxide or potassium tert-butoxide in ethanol/methanol under reflux . Esterification or hydrolysis steps may be required to introduce the carboxylic acid group. Optimization includes adjusting base strength (e.g., KOtBu for steric hindrance mitigation) and solvent polarity to enhance yield .

Q. How can researchers verify the structural integrity of 1-(Cyanomethyl)cyclobutane-1-carboxylic acid post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm substituent positions and cyclobutane ring strain (e.g., characteristic upfield shifts for ring protons) .

- IR : Detect carbonyl (C=O, ~1700 cm) and nitrile (C≡N, ~2250 cm) functional groups .

- X-ray crystallography : Resolve stereochemical ambiguities and confirm bond angles influenced by ring strain .

Q. What purification strategies are effective for isolating 1-(Cyanomethyl)cyclobutane-1-carboxylic acid?

- Methodology : Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or chromatography using silica gel with ethyl acetate/hexane gradients. Acidic workup (e.g., HCl) can isolate the carboxylic acid from ester intermediates .

Advanced Research Questions

Q. How does the cyanomethyl group influence the cyclobutane ring’s strain and reactivity compared to other substituents?

- Methodology : Computational studies (DFT or MD simulations) assess bond angle distortion and torsional strain. The electron-withdrawing cyanomethyl group increases ring puckering and reduces stability, as seen in analogous cyclobutane dicarboxylic acids . Experimental validation via kinetic studies (e.g., hydrolysis rates under acidic vs. basic conditions) can quantify reactivity differences .

Q. What strategies resolve contradictions in reported synthetic yields for similar cyclobutane derivatives?

- Methodology : Systematic reproducibility studies varying catalysts (e.g., Pd vs. Ni), solvents, and temperature. For example, continuous flow processes may improve yields by minimizing side reactions (e.g., decarboxylation) compared to batch methods . Meta-analysis of published data (e.g., CAS Common Chemistry entries) can identify trends in optimal conditions .

Q. How can researchers design enantioselective syntheses of 1-(Cyanomethyl)cyclobutane-1-carboxylic acid?

- Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts like proline derivatives) to control stereochemistry during cyclobutane formation. For example, Evans auxiliaries have been used in cyclopropane systems, which may adapt to cyclobutanes . Chiral HPLC or circular dichroism validates enantiomeric excess .

Q. What are the challenges in computational modeling of this compound’s tautomeric equilibria or solvation effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。